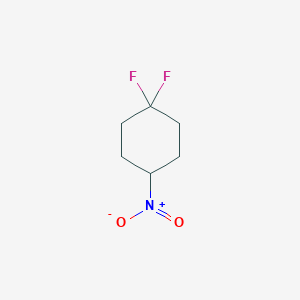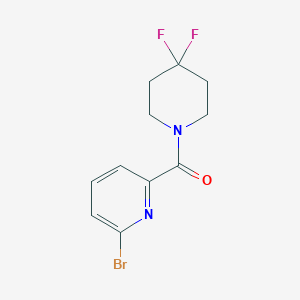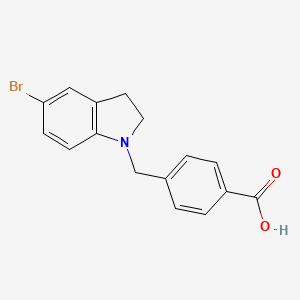
1,1-Difluoro-4-nitrocyclohexane
説明
1,1-Difluoro-4-nitrocyclohexane is a chemical compound with the CAS Number: 2172592-43-5 . It has a molecular weight of 165.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9F2NO2/c7-6(8)3-1-5(2-4-6)9(10)11/h5H,1-4H2 . This indicates that the molecule consists of a cyclohexane ring with two fluorine atoms attached to one carbon atom and a nitro group attached to another carbon atom.科学的研究の応用
Thermal Decomposition and Stability
1,1-Difluoro-4-nitrocyclohexane, as part of a group of nitro- and difluoramino-substituted compounds, has been studied for its decomposition rates and product distributions. Geminal bis(difluoramino) compounds like this compound have shown to be somewhat more stable than gem-dinitro compounds and exhibit similarities in their decomposition processes. These compounds release more heat during decomposition, indicating their potential in energetic material applications (Oxley et al., 2001).
Conformational Studies
Research into the conformational behavior of similar difluorocyclohexane derivatives has been conducted. Studies on the temperature dependence of their nuclear magnetic resonance spectra have contributed to understanding their structural dynamics at different temperatures (Glazer et al., 1972).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of compounds related to this compound, such as 1-(2,4-dinitrophenyl)azo-1-nitrocyclohexane, have been explored. These studies provide insights into their molecular structures and thermal decomposition kinetics, which are crucial for understanding their behavior in different applications (Yang et al., 2005).
Mass Spectral Fragmentation Analysis
Mass spectral fragmentation pathways of cyclic difluoramino and nitro compounds have been investigated. This research is essential for understanding the fragmentation patterns and stability of these compounds under different conditions, contributing to their potential use in various scientific applications (Zhang et al., 2000).
Conformational Isomerization
Studies on 1,1-difluorocyclohexane have looked into its conformational isomerization. Such research helps in understanding the dynamic behavior of these molecules, which can be vital in material science and molecular engineering applications (Jonas et al., 1965).
Synthesis of Derivatives
Synthesis of nitrocyclohexanol derivatives through microwave irradiation and solvent-free conditions represents another application area. Such synthetic methods can lead to the development of new compounds with potential applications in various fields, including pharmaceuticals and material sciences (Correc et al., 2004).
特性
IUPAC Name |
1,1-difluoro-4-nitrocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)3-1-5(2-4-6)9(10)11/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQIPBMHGUJBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1[N+](=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1415841.png)
